Lu 19005

概要

準備方法

The synthesis of Lu 19005 involves several steps. The primary synthetic route includes the reaction of 3,4-dichlorophenylacetonitrile with methylamine, followed by cyclization to form the indanamine structure . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions . Industrial production methods may involve optimization of these steps to increase yield and purity.

化学反応の分析

General Reactivity of Lutetium

Lutetium, the last member of the lanthanide series, exhibits a +3 oxidation state in nearly all compounds. Its reactivity is influenced by its small atomic radius (a consequence of the lanthanide contraction), high density (9.84 g/cm³), and high melting point (1,663°C) .

Key Reactions:

-

With Air/Oxygen :

Lutetium tarnishes slowly in air, forming lutetium(III) oxide: -

With Water :

Reacts slowly with cold water and vigorously with hot water, producing lutetium hydroxide and hydrogen gas:The reaction rate increases with temperature due to lutetium’s electropositive nature .

-

With Halogens :

Forms trihalides (e.g., LuF, LuCl) upon reaction with fluorine, chlorine, bromine, or iodine:Halides are typically white solids, except LuI, which is brown .

-

With Acids :

Dissolves readily in dilute sulfuric acid, forming the hydrated Lu ion:

a.

科学的研究の応用

Lu 19005 has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in studies involving monoamine transporter inhibitors.

Biology: It helps in understanding the role of monoamine transporters in various biological processes.

Industry: It may be used in the development of new therapeutic agents targeting monoamine transporters.

作用機序

Lu 19005 exerts its effects by inhibiting the reuptake of dopamine, noradrenaline, and serotonin in the brain . This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to various physiological effects. The molecular targets of this compound are the dopamine, noradrenaline, and serotonin transporters, which are responsible for the reuptake of these neurotransmitters .

類似化合物との比較

Lu 19005 is similar to other monoamine transporter inhibitors such as cocaine and amphetamines. it has a slower onset and longer duration of action compared to cocaine, making it potentially useful for treating stimulant addictions . Other similar compounds include:

Cocaine: A potent inhibitor of dopamine reuptake with a rapid onset of action.

Amphetamines: Inhibit the reuptake of dopamine and noradrenaline, with a faster onset but shorter duration of action compared to this compound.

This compound’s unique properties, such as its slower onset and longer duration, make it a valuable compound for research and potential therapeutic applications .

生物活性

Lu 19005, also known as Indatraline, is a compound that has garnered attention for its potential biological activity, particularly as a monoamine reuptake inhibitor. This article delves into the biological activity of this compound, highlighting its mechanisms, effects in various studies, and implications for neurological research.

This compound functions primarily as a long-acting monoamine reuptake inhibitor . Its mechanism involves the inhibition of the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine. This action is critical in modulating mood and emotional responses, making it a candidate for further research in treating neurological disorders .

Key Biological Activities

- Monoamine Reuptake Inhibition : this compound inhibits the reuptake of key neurotransmitters, which can enhance synaptic availability and improve neurotransmission.

- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially mitigating neuronal damage in various models of neurodegeneration .

Case Studies and Experimental Data

-

Neuropharmacological Studies :

- A study highlighted the efficacy of this compound in animal models, demonstrating significant changes in behavioral responses associated with anxiety and depression when administered at varying doses .

- The compound showed promise in reducing symptoms in models of stress-induced depression, indicating its potential therapeutic applications.

- Electrophysiological Analysis :

- Longitudinal Studies :

Data Table: Summary of Biological Activity Studies

Implications for Future Research

The biological activity of this compound presents several avenues for future research:

- Clinical Trials : Given its promising preclinical results, clinical trials are warranted to evaluate its efficacy and safety in human subjects.

- Mechanistic Studies : Further investigation into the specific pathways affected by this compound could elucidate its role in neuroprotection and neurotransmission.

- Comparative Studies : Comparing this compound with other monoamine reuptake inhibitors may provide insights into its unique properties and potential advantages.

特性

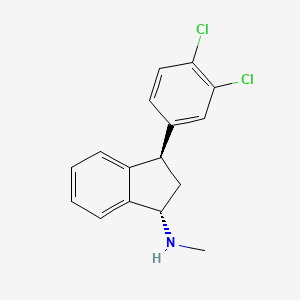

IUPAC Name |

(1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2N/c1-19-16-9-13(11-4-2-3-5-12(11)16)10-6-7-14(17)15(18)8-10/h2-8,13,16,19H,9H2,1H3/t13-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFXPTLYMIXFRX-XJKSGUPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1C[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4043981 | |

| Record name | Indatraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86939-10-8, 97229-15-7 | |

| Record name | Indatraline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86939-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indatraline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086939108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lu 19005 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097229157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indatraline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17032 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indatraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDATRALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U40Y96J1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。